molecular formula C16H19N3S B2853969 Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide CAS No. 338967-52-5

Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide

Cat. No.: B2853969
CAS No.: 338967-52-5
M. Wt: 285.41
InChI Key: RIQNFTFJNVYJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide is a pyrimidine derivative characterized by a sulfur-containing methyl group at the 4-position, a phenyl ring at position 2, and a pyrrolidinyl substituent at position 4. Its molecular formula is C₁₆H₁₈N₃S, with a calculated molecular weight of 284.40 g/mol.

Properties

IUPAC Name

4-(methylsulfanylmethyl)-2-phenyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-20-12-14-11-15(19-9-5-6-10-19)18-16(17-14)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQNFTFJNVYJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound : Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide - Phenyl (C₂)
- Pyrrolidinyl (C₆)
- Methyl sulfide (C₄)
C₁₆H₁₈N₃S 284.40 Not provided Balanced lipophilicity; pyrrolidinyl may enhance receptor binding .
2-(4-Chlorophenyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl ethyl sulfide - 4-Chlorophenyl (C₂)
- Pyrrolidinyl (C₆)
- Ethyl sulfide (C₄)
C₁₇H₁₇ClN₃S 330.85 724740-45-8 Chlorine increases electron-withdrawing effects; ethyl sulfide enhances lipophilicity .
4-[(Benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine - Phenyl (C₂)
- Phenoxy (C₆)
- Benzenesulfinyl (C₄)
C₂₃H₁₈N₂O₂S 386.47 477710-02-4 Sulfinyl group increases polarity and oxidative stability; phenoxy may reduce membrane permeability .
4-[(Methylsulfanyl)methyl]-2-phenyl-6-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine - Phenyl (C₂)
- 3-Trifluoromethylphenyl sulfanyl (C₆)
- Methylsulfanyl (C₄)
C₂₀H₁₆F₃N₂S₂ 405.48 477886-16-1 Trifluoromethyl enhances hydrophobicity and metabolic stability; dual sulfur groups may improve binding affinity .
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine - Chloro (C₄)
- Methyl (C₆)
- Methylsulfonyl piperidine (C₂)
C₁₁H₁₅ClN₂O₂S 289.78 1316226-00-2 Sulfonyl group increases polarity; piperidine adds steric bulk, potentially limiting blood-brain barrier penetration .

Physicochemical and Pharmacological Insights

  • Lipophilicity : The target compound’s methyl sulfide group offers moderate lipophilicity, intermediate between the ethyl sulfide (more lipophilic) in CAS 724740-45-8 and the polar sulfonyl/sulfinyl groups in other analogs .
  • Electronic Effects : Chlorine (in CAS 724740-45-8) and trifluoromethyl (in CAS 477886-16-1) introduce electron-withdrawing properties, which could modulate binding to electron-rich receptor sites .
  • Stability : Sulfides (e.g., target compound) are less stable under oxidative conditions compared to sulfoxides (e.g., CAS 477710-02-4) or sulfones (e.g., CAS 1316226-00-2) .
  • Synthetic Accessibility : Diazotization and coupling reactions (similar to ) are plausible routes for synthesizing the target compound, though substituents like pyrrolidinyl may require specialized amine-protection strategies .

Pharmacological Relevance

Pyrrolidinyl groups are common in sigma-1 receptor modulators, and sulfur atoms may influence binding kinetics through hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.